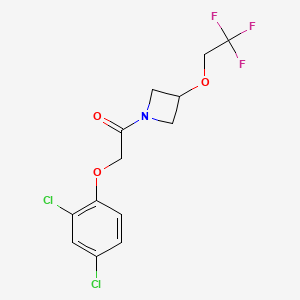

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as DTE, is a synthetic compound that has been widely used in scientific research. This molecule is a member of the family of azetidinyl ketones and has been found to have various biological activities. The purpose of

Scientific Research Applications

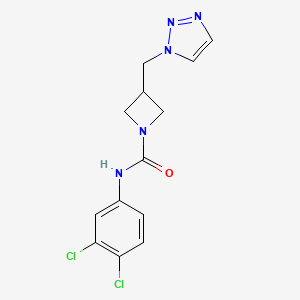

Azetidinone Derivatives

Synthesis and Antimicrobial Activity : Azetidinone derivatives, synthesized through various chemical reactions, have been explored for their antimicrobial activities. For example, the study by Kumar et al. (2007) details the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans and their antimicrobial evaluations (Kumar et al., 2007). This research indicates the potential of azetidinone derivatives in contributing to the development of new antimicrobial agents.

Biological Activity : Another aspect of azetidinone derivatives is their exploration for various biological activities, including as potential inhibitors of biological processes. For instance, Salman and Magtoof (2019) investigated the synthesis and characterization of bicyclic azetidin-2-one derivatives for their ability to inhibit cholesterol in blood (Salman & Magtoof, 2019).

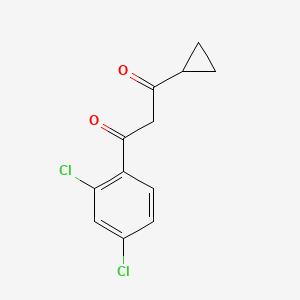

2,4-Dichlorophenoxyacetic Acid (2,4-D) Applications

Environmental Degradation Studies : Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has focused on environmental degradation processes. For instance, Jaafarzadeh et al. (2018) discussed a hybrid process based on electrooxidation and Oxone for the degradation of 2,4-D from aqueous solutions, demonstrating an approach to mitigate environmental pollution caused by herbicides (Jaafarzadeh et al., 2018).

Advanced Oxidation Processes : Brillas et al. (2000) explored advanced electrochemical oxidation processes for the mineralization of 2,4-D, highlighting the effectiveness of these methods in degrading persistent organic pollutants in water (Brillas et al., 2000).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2F3NO3/c14-8-1-2-11(10(15)3-8)21-6-12(20)19-4-9(5-19)22-7-13(16,17)18/h1-3,9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQZXEFWZGMZSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)

![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2418503.png)